2-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

C–H activation regioselective direct arylation 2,2-difluorobenzo[1,3]dioxole

This compound is a pinacol boronic ester derivative of 2,2-difluorobenzo[d][1,3]dioxole, carrying the boron functionality exclusively at the 4-position of the benzodioxole ring. It belongs to the class of arylboronic esters widely employed as Suzuki – Miyaura coupling partners for C – C bond formation.

Molecular Formula C13H15BF2O4
Molecular Weight 284.07 g/mol
Cat. No. B8063046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC13H15BF2O4
Molecular Weight284.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC(O3)(F)F
InChIInChI=1S/C13H15BF2O4/c1-11(2)12(3,4)20-14(19-11)8-6-5-7-9-10(8)18-13(15,16)17-9/h5-7H,1-4H3
InChIKeyPKVLDXSYXJDABN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Core Structural and Physicochemical Profile


This compound is a pinacol boronic ester derivative of 2,2-difluorobenzo[d][1,3]dioxole, carrying the boron functionality exclusively at the 4-position of the benzodioxole ring. It belongs to the class of arylboronic esters widely employed as Suzuki – Miyaura coupling partners for C – C bond formation [1]. The pinacol ester group confers enhanced stability toward air and moisture compared with the free boronic acid, while the difluorobenzo[d][1,3]dioxole scaffold imparts distinct electronic and steric properties that are exploited in medicinal chemistry and agrochemical intermediate synthesis [2]. Basic characteristics: CAS 1628572‑83‑7, molecular formula C₁₃H₁₅BF₂O₄, molecular weight 284.06 g mol⁻¹ [3].

Why 4‑yl Regioisomer and Pinacol Ester Form Matter in 2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Procurement


The difluorobenzodioxole family contains several closely related building blocks—the 5‑yl regioisomer (CAS 517874‑23‑6), the 4‑yl free boronic acid (CAS 126120‑87‑4), and the corresponding MIDA or trifluoroborate derivatives—that cannot be freely interchanged. The position of the boron centre determines the connectivity in downstream coupling products; direct arylation studies demonstrate that the 4‑position is the kinetically preferred site on 2,2‑difluorobenzo[1,3]dioxole, making the 4‑yl boronic ester a strategic entry point for target-oriented synthesis [1]. Furthermore, the pinacol ester offers measurable advantages in handling and chromatographic stability over the free boronic acid, reducing decomposition losses during purification and storage [2]. These factors create practical selection criteria that generic substitution cannot satisfy.

Quantitative Differentiation Evidence for 2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Regiochemical Preference: 4‑yl vs. 5‑yl Boronic Ester Yield in Direct Arylation

The 4‑position of 2,2‑difluorobenzo[1,3]dioxole is the exclusive site of direct arylation under palladium catalysis, yielding 4‑substituted products in >80% yield across 26 aryl bromide substrates. The 5‑position is not accessed under these conditions, meaning the 5‑yl boronic ester cannot be prepared via this atom‑economical route [1]. Consequently, the 4‑yl pinacol ester corresponds to the regioisomer that can be most efficiently synthesised and which matches the substitution pattern required for medicinal chemistry campaigns targeting the 4‑position of the difluorobenzodioxole scaffold.

C–H activation regioselective direct arylation 2,2-difluorobenzo[1,3]dioxole

Stability Under Chromatographic Conditions: Pinacol Boronic Ester vs. Free Boronic Acid

Aryl pinacol boronic esters are stable on silica gel, whereas free boronic acids often undergo protodeboronation or dehydration during chromatography. In a representative study, a pinacol boronate survived flash chromatography with >95% recovery, while the corresponding boronic acid showed significant decomposition (recovery <50%) [1]. This class-level advantage translates directly to the 4‑yl difluorobenzodioxole series: the pinacol ester can be purified by standard column chromatography without special precautions, reducing purification losses and improving batch-to-batch consistency.

organoboron stability silica gel chromatography Suzuki coupling

Vendor‑Reported Purity: 4‑yl Pinacol Ester Delivered at 98% vs. 95% Baseline

Commercial suppliers report a purity of 98% (HPLC) for the 4‑yl pinacol ester sourced from Fluorochem/CymitQuimica , while other vendors list 95% for the same compound . For the 5‑yl regioisomer, typical commercial purity ranges from 95% to 97% . The higher specification (98%) translates to ≤2% total impurities, which is critical for applications requiring precise stoichiometry, such as polymerisation or late‑stage functionalisation of advanced intermediates.

chemical purity procurement specification boronic ester

Molecular Weight and Atom Economy: Pinacol Ester vs. Free Boronic Acid

The pinacol ester (MW 284.06 g mol⁻¹ [1]) is heavier than the free boronic acid (MW 201.92 g mol⁻¹ ), but the pinacol group serves as a benign leaving group that can be fully recovered. In Suzuki coupling, the boronic acid generates one equivalent of boric acid waste, while the pinacol ester releases pinacol, which is less acidic and easier to separate. For kilogram‑scale procurement, the extra mass of the ester is offset by its superior handling and storage characteristics.

atom economy Suzuki coupling boronic ester

Shelf‑Life and Storage: Pinacol Ester vs. Free Boronic Acid Decomposition Rate

Aryl boronic acids are susceptible to protodeboronation upon prolonged storage, especially under ambient humidity. The pinacol ester is significantly more resistant to this degradation pathway. Vendor recommendations for the 4‑yl pinacol ester specify storage at room temperature [1], whereas the free boronic acid often requires refrigeration and desiccation to maintain >95% purity over six months. While no accelerated stability study specific to this compound has been published, the class‑level trend is well‑established: pinacol esters exhibit <2% protodeboronation after 12 months at 25 °C, compared with 5–15% for the parent boronic acid under the same conditions [2].

shelf stability protodeboronation storage conditions

Cost‑per‑Mole Comparison: 4‑yl Pinacol Ester vs. 5‑yl Regioisomer

Pricing data from GLPBio show the 4‑yl pinacol ester at $900/500 mg ($1,800/g) [1]. The 5‑yl regioisomer is listed by multiple vendors in the range $200–$400/g. While the 4‑yl isomer commands a higher price, this premium reflects the synthetic accessibility advantage: the 4‑yl boronate is the direct product of the regioselective direct arylation of the parent difluorobenzodioxole, whereas the 5‑yl isomer requires a more circuitous, lower‑yielding route. For applications where the 4‑yl connectivity is mandatory, the higher price is offset by the avoidance of additional synthetic steps.

procurement cost building block regioisomer

Optimal Application Scenarios for 2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis Requiring 4‑yl Difluorobenzodioxole Connectivity

When a structure–activity relationship (SAR) programme demands the difluorobenzo[d][1,3]dioxol‑4‑yl substituent—e.g., for RORγ inverse agonists or other targets where the 4‑position is critical for binding—this pinacol ester is the direct coupling partner. The >80% yield demonstrated for 4‑substituted products via direct arylation [1] confirms that the 4‑yl regioisomer is synthetically convergent with the most efficient route to functionalised difluorobenzodioxoles. The 98% purity specification ensures reliable stoichiometry in parallel synthesis.

Late‑Stage Functionalisation of Advanced Intermediates Requiring Chromatographic Purification

The pinacol ester’s stability on silica gel (>95% recovery after flash chromatography [1]) makes it suitable for late‑stage coupling where the product must be purified by column chromatography. The free boronic acid (4‑yl) would likely decompose under the same conditions, leading to lower isolated yields and wasted advanced intermediate. The neutral pinacol by‑product also simplifies work‑up for acid‑sensitive substrates .

Long‑Term Compound Library Storage for On‑Demand Synthesis

For core facilities and industrial compound management groups that maintain building‑block libraries, the pinacol ester’s room‑temperature storage stability and low protodeboronation rate (<2% over 12 months [1]) reduce the need for re‑qualification and re‑ordering, lowering total ownership cost compared with the free boronic acid or the 5‑yl isomer, which may require refrigerated storage and more frequent replenishment.

Agrochemical Intermediate Production via Suzuki Coupling

Difluorobenzo‑1,3‑dioxoles are established building blocks in agrochemical active ingredients [1]. The 4‑yl pinacol ester can be coupled with heteroaryl halides to generate candidate molecules for crop protection. Its improved handling characteristics and consistent purity reduce variability in kilogram‑scale coupling reactions, which is critical for process development.

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